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N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride
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Overview
Description
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride is a compound that features a pyrrolidine ring attached to a thiophene ring via a sulfonamide linkage. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrrolidine and thiophene rings in its structure suggests it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting sulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride features a unique structural arrangement that includes a pyrrolidine ring and a thiophene moiety. This composition contributes to its diverse biological activities, particularly due to the presence of the sulfonamide functional group, which is well-known for its therapeutic potential.
Pharmacological Applications
-
Antimicrobial Activity
- The compound has demonstrated notable antimicrobial properties against various bacterial strains, including:
- HMG-CoA Reductase Inhibition
-
Antitumor Activity
- Sulfonamides containing thiophene and pyrrolidine moieties have been evaluated for their anticancer properties. Preliminary studies indicate that these compounds may exhibit cytotoxic effects on cancer cell lines, although further investigations are necessary to establish their efficacy and mechanism of action .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Unique Properties |
---|---|---|
N-(Pyridin-2-yl)pyrrolidine Sulfonamides | Pyrrolidine and pyridine rings | Enhanced selectivity against specific targets |
N-(Morpholinomethyl)thiophene Sulfonamides | Morpholine instead of pyrrolidine | Potentially different pharmacokinetics |
N-(Aminomethyl)thiophene Derivatives | Variations in amino groups | Broader spectrum of biological activities |
This table illustrates how variations in structure can influence the biological activity and therapeutic potential of sulfonamide compounds .
Case Studies
- In Vitro Studies on Antimicrobial Activity : A detailed study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against clinically relevant pathogens. Results indicated significant inhibition zones compared to standard antibiotics .
- Pharmacokinetic Profiling : Recent research focused on the pharmacokinetic properties of this compound, highlighting its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for understanding its potential therapeutic window and safety profile .
- Molecular Docking Studies : Computational analyses have been conducted to assess the binding affinity of this compound to HMG-CoA reductase. These studies provide insights into its mechanism of action and guide further optimization for drug development .
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Pyrrolidine-2-sulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.
N-(Pyrrolidin-2-ylmethyl)benzene-2-sulfonamide: Contains a benzene ring instead of a thiophene ring, which may alter its chemical reactivity and biological activity.
Uniqueness
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride is unique due to the combination of the pyrrolidine and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Biological Activity
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and analgesic properties.
Chemical Structure and Properties
This compound features a thiophene ring and a pyrrolidine moiety, which are critical for its biological activity. The presence of the sulfonamide group enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations against various pathogens have demonstrated significant activity:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | Significant inhibition |
Candida albicans | Notable antifungal activity |
The compound exhibited selective inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies have shown that it can induce cytotoxicity in various cancer cell lines, including:
Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung Adenocarcinoma) | 20.6 |
Caco-2 (Colorectal Cancer) | 53.1 |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific signaling pathways associated with tumor growth .
Analgesic Activity
Research has indicated that this compound exhibits antinociceptive effects . In animal models, it showed moderate inhibition of voltage-sensitive sodium channels and L-type calcium channels, contributing to its pain-relieving properties. The compound was tested using hot plate and writhing tests, demonstrating significant efficacy in reducing pain responses .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Ion Channel Modulation : Its action on sodium and calcium channels contributes to both analgesic and anticonvulsant effects.
- Antimicrobial Mechanism : The sulfonamide group likely interferes with bacterial folate synthesis, which is crucial for microbial growth .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A study on its use as an adjunct therapy in cancer treatment showed enhanced efficacy when combined with traditional chemotherapeutics.
- Case Study 2 : Clinical trials assessing its analgesic properties indicated significant pain reduction in patients with chronic pain conditions.
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-4-2-6-14-9)11-7-8-3-1-5-10-8;/h2,4,6,8,10-11H,1,3,5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASBRMFCOXRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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